molecular formula C16H21N5O B2816690 N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide CAS No. 2418674-47-0

N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

Cat. No. B2816690
CAS RN: 2418674-47-0
M. Wt: 299.378
InChI Key: WEIWFQZKAJKLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide, also known as CPP-115, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity.

Mechanism of Action

N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizures. Additionally, this compound has been shown to have a selective effect on GABA aminotransferase, meaning that it does not affect other enzymes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizures. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models and decrease drug-seeking behavior in rats trained to self-administer cocaine. This compound has also been shown to have a selective effect on GABA aminotransferase, meaning that it does not affect other enzymes in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise manipulation of GABA levels in the brain, which can be useful in studying various neurological disorders. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide. One area of interest is its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and its potential side effects. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability of the compound for use in experiments.
In conclusion, this compound is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. Its potency and selectivity for GABA aminotransferase make it a useful tool for studying various neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 4-(2-pyridyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound is then treated with 3-chloropropanoyl chloride to obtain this compound. The yield of this reaction is typically around 40%.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizures. This compound has also been shown to reduce anxiety-like behavior in animal models and decrease drug-seeking behavior in rats trained to self-administer cocaine.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c17-13-16(5-6-16)19-15(22)4-8-20-9-11-21(12-10-20)14-3-1-2-7-18-14/h1-3,7H,4-6,8-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIWFQZKAJKLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.